molecular formula C14H19NO4 B13502863 n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine

n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine

Cat. No.: B13502863
M. Wt: 265.30 g/mol
InChI Key: RSTKENHVRWCPQL-UHFFFAOYSA-N
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Description

n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl group attached to the glycine backbone. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group and the introduction of a tert-butyl group. One common method includes:

    Protection of Glycine: Glycine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected glycine.

    Introduction of tert-Butyl Group: The protected glycine is then reacted with tert-butyl bromide in the presence of a base like potassium carbonate to introduce the tert-butyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.

    Substitution: The tert-butyl group can be substituted under certain conditions, such as in the presence of strong acids.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: The major product would be the free amine form of glycine.

    Substitution: Products would depend on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of peptides and other complex organic molecules.
  • Acts as a protecting group in organic synthesis to prevent unwanted reactions at the amino group.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
  • May be used in the study of enzyme mechanisms and protein interactions.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine exerts its effects would depend on its specific application. In peptide synthesis, it acts as a protecting group to prevent reactions at the amino group. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

    n-((Benzyloxy)carbonyl)-glycine: Lacks the tert-butyl group, making it less sterically hindered.

    n-(tert-butoxycarbonyl)-n-(tert-butyl)glycine: Uses a different protecting group (Boc) which can be removed under different conditions.

Uniqueness:

  • The combination of the benzyloxycarbonyl and tert-butyl groups provides unique steric and electronic properties, making it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[tert-butyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17)

InChI Key

RSTKENHVRWCPQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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